![molecular formula C16H11FN2O5 B2505121 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline CAS No. 479690-08-9](/img/structure/B2505121.png)
4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline
Overview
Description
“4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline” is a compound with the CAS Number: 1394820-98-4 . It has a molecular weight of 300.25 . The compound is a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . For instance, one method involves the use of hydrogen chloride in 1,4-dioxane at 100°C for 24 hours . Another method involves the reaction with sodium hydroxide in tetrahydrofuran and water at 20 - 45℃ for 10 hours .Molecular Structure Analysis
The molecular structure of this compound includes 22 heavy atoms, 21 non-H bond(s), 15 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), and 12 aromatic bond(s) .Chemical Reactions Analysis
The compound has been found to interact with several enzymes involved in drug metabolism, including cytochrome P450, UDP-glucuronosyltransferase, and glutathione-S-transferase. It acts as an inhibitor of these enzymes, which can lead to increased levels of drugs in the body.Physical And Chemical Properties Analysis
The compound is a white to yellow powder or crystals . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Research has explored the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines, which are key intermediates for synthesizing complex heterocyclic compounds. These compounds have potential applications in the synthesis of natural products and novel pharmaceuticals (Roberts, Joule, Bros, & Álvarez, 1997).
The development of halogenated quinoline building blocks, including fluorinated and methoxy substituted quinolines, has been reported for their use in antimicrobial drug discovery. This research underscores the utility of such compounds in generating new antibiotics (Flagstad, Petersen, Hinnerfeldt, Givskov, & Nielsen, 2014).
Drug Discovery and Development
Analogues of quinoline derivatives have been synthesized for evaluating their schizonticidal activity against malaria parasites, showcasing the role of such compounds in developing antimalarial drugs (Chen, Guo, Feng, & Zheng, 1986).
A study on 6,7-disubstituted-4-phenoxyquinoline derivatives as c-Met kinase inhibitors highlights the application of quinoline derivatives in cancer therapy, providing insights into their potential for treating various cancers (Liu, Wang, Guo, Hu, Li, Zhao, & Gong, 2014).
Material Science and Polymer Research
- Innovative research has led to the synthesis of novel poly(keto ether ether amide)s using a diamine derived from nitrophenol and fluoroquinolines, indicating the significance of such compounds in developing thermally stable polymers with potential applications in advanced materials technology (Sabbaghian, Mehdipour‐Ataei, Jalilian, Esfahanizadeh, Salehi, Khodabakhshi, & Jalalian, 2015).
Mechanism of Action
The compound has been found to act as a prodrug, which means that it can be converted into an active form of a drug in the body . In one study, MAO-catalyzed oxidation and spontaneous hydrolysis of the compound yielded a non-toxic labeled metabolite for PET imaging, and 2-fluoro-4-nitrophenol for possible chemical shift-switching MRI .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O5/c1-23-16-7-10-12(8-13(16)20)18-5-4-14(10)24-15-3-2-9(19(21)22)6-11(15)17/h2-8,20H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFCCVPKOQIVNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1O)OC3=C(C=C(C=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.